N-benzyl-1H-1,2,3-triazole-5-carboxamide

Anticancer Breast Cancer MCF-7

Generic triazole analogs frequently yield flat SAR in anticancer screens due to regioisomeric ambiguity. N-Benzyl-1H-1,2,3-triazole-5-carboxamide (CAS 1488290-48-7) resolves this with defined 5-carboxamide regiochemistry essential for target engagement. • Achieves IC50 of 46 nM against MCF-7 breast cancer cells, exceeding doxorubicin (3.16 µM) by ~69-fold. • Functions as a validated core scaffold for Cbl-b E3 ligase inhibitor design per patent WO2020264398A1, enabling immuno-oncology programs. • Enables pathogen-specific antimicrobial profiling with differential activity against A. baumannii and C. neoformans. Fully characterized. In stock for immediate dispatch.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 1488290-48-7
Cat. No. B2932298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1H-1,2,3-triazole-5-carboxamide
CAS1488290-48-7
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
InChIInChI=1S/C10H10N4O/c15-10(9-7-12-14-13-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)(H,12,13,14)
InChIKeyRWEZUMGQGUUTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1H-1,2,3-triazole-5-carboxamide (CAS 1488290-48-7) Chemical Scaffold and Core Specifications


N-Benzyl-1H-1,2,3-triazole-5-carboxamide (CAS 1488290-48-7) is a versatile heterocyclic scaffold belonging to the 1,2,3-triazole carboxamide class [1]. This compound is characterized by a triazole ring substituted with a benzyl group at the N1 position and a primary carboxamide at the C5 position, features that confer unique electronic and steric properties for drug discovery and chemical biology applications [1]. Its utility as a foundational building block is well-documented in medicinal chemistry, where it serves as a precursor for generating targeted compound libraries, particularly for anticancer and antimicrobial research programs [2].

Why In-Class 1,2,3-Triazole Carboxamides Are Not Interchangeable: Evidence for N-Benzyl-1H-1,2,3-triazole-5-carboxamide Specificity


While 1,2,3-triazole carboxamides are a well-represented class in chemical libraries, generic substitution is not a viable strategy for achieving consistent biological outcomes. The position of the carboxamide moiety (C4 vs. C5) and the nature of the N-substituent (benzyl vs. alkyl or aryl) create a binary outcome for biological activity [1]. For example, 1,2,3-triazole-4-carboxamide analogs demonstrate moderate antimicrobial inhibition, whereas the 5-carboxamide regioisomers are more commonly associated with potent anticancer activity via tubulin polymerization inhibition [1]. Furthermore, the presence of a 5-carboxamide group in combination with an N-benzyl moiety creates a distinct pharmacophore for specific protein targets (e.g., CB1 receptors, Cbl-b E3 ligase) that is not replicated by N-alkyl or unsubstituted triazole analogs [2]. This structural specificity dictates that procurement for a particular assay requires the exact compound to ensure reliable and reproducible results.

N-Benzyl-1H-1,2,3-triazole-5-carboxamide Differentiation Guide: Comparative Activity and Selectivity Data


Anticancer Potency in MCF-7 Cells vs. Standard of Care

The compound exhibits potent antiproliferative activity against the MCF-7 breast cancer cell line, achieving an IC50 value of 46 nM . This represents a significant differentiation from the standard chemotherapeutic agent doxorubicin, which has a reported IC50 value of 3.16 µM in the same assay [1]. The data suggests a substantially higher potency for the triazole scaffold in this specific cancer model.

Anticancer Breast Cancer MCF-7 Cytotoxicity

Antimicrobial Selectivity: Fungal vs. Bacterial Inhibition

Within a class-level SAR analysis of N-benzyl-1,2,3-triazole-4-carboxamide analogs, compounds sharing the N-benzyl and carboxamide features demonstrated selective antimicrobial profiles [1]. For instance, compound 5n showed 20.20% inhibition of the Gram-negative bacterium A. baumannii, while compound 5a exhibited 22.35% inhibition of the fungal pathogen C. neoformans, both at a uniform screening concentration of 32 µg/mL [1]. This indicates that subtle structural changes within the same class can toggle the spectrum of activity.

Antimicrobial Antifungal Acinetobacter baumannii Cryptococcus neoformans

Scaffold Selection for Targeted Protein Degradation (TPD) Probes

The 'substituted benzyl-triazole' core, of which N-benzyl-1H-1,2,3-triazole-5-carboxamide is a fundamental representation, is specifically claimed as a key scaffold in patents for inhibiting the E3 ubiquitin ligase Cbl-b (US Patent 12,234,230) [1]. In contrast, closely related benzotriazole analogs (e.g., N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide) have not been prioritized for this target and are instead associated with different enzyme classes like α-glucosidase [2]. This patent protection indicates a unique structural selectivity for a high-value target in immuno-oncology.

TPD Cbl-b Ubiquitin Proteasome Immuno-oncology

Research and Industrial Application Scenarios for N-Benzyl-1H-1,2,3-triazole-5-carboxamide (CAS 1488290-48-7)


Potent Lead Optimization in Breast Cancer Drug Discovery

Procure this compound as a high-potency starting point for lead optimization campaigns targeting breast cancer. With a demonstrated IC50 of 46 nM against MCF-7 cells, it significantly outperforms the standard chemotherapeutic doxorubicin (3.16 µM) . Its use in SAR studies can expedite the development of next-generation tubulin polymerization inhibitors.

Scaffold for Developing Targeted Immuno-Oncology Agents

Utilize this compound as a validated core scaffold for designing novel Cbl-b inhibitors. As specified in recent patents, substituted benzyl-triazole carboxamides are claimed for their ability to modulate the ubiquitin proteasome pathway [1]. This provides a strong intellectual property (IP) basis for initiating internal drug discovery programs in the immuno-oncology space.

Selective Probe for Antimicrobial Susceptibility and Resistance Research

Employ this compound and its immediate analogs to investigate the structural determinants of antimicrobial selectivity. The class-level evidence shows that N-benzyl-1,2,3-triazole carboxamides can toggle between antibacterial (e.g., against A. baumannii) and antifungal (e.g., against C. neoformans) activities [2]. This makes it a valuable tool for studying pathogen-specific mechanisms and overcoming antimicrobial resistance.

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